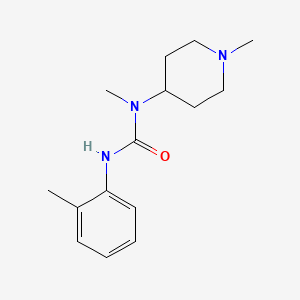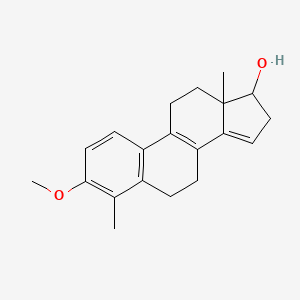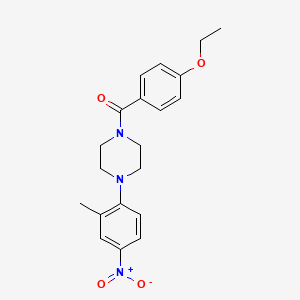
1-Methyl-3-(2-methylphenyl)-1-(1-methylpiperidin-4-yl)urea
Descripción general
Descripción
N-methyl-N’-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a piperidine ring and a substituted phenyl group, suggests potential biological activity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)urea typically involves the reaction of N-methyl-4-piperidone with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N’-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies or enzyme inhibition assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilization in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N’-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)urea would depend on its specific biological target. Typically, such compounds may interact with receptors, enzymes, or other proteins, leading to modulation of their activity. The piperidine ring and substituted phenyl group can play crucial roles in binding interactions and overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N’-(2-chlorophenyl)-N-(1-methyl-4-piperidinyl)urea
- N-methyl-N’-(2-methoxyphenyl)-N-(1-methyl-4-piperidinyl)urea
- N-methyl-N’-(2-nitrophenyl)-N-(1-methyl-4-piperidinyl)urea
Uniqueness
N-methyl-N’-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)urea is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its distinctiveness, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
1-methyl-3-(2-methylphenyl)-1-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-6-4-5-7-14(12)16-15(19)18(3)13-8-10-17(2)11-9-13/h4-7,13H,8-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMLIHVQHLIAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C)C2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyclopentyl(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4224912.png)
![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4224917.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-methoxy-2-naphthamide](/img/structure/B4224926.png)
![[5-Nitro-2-(pyridin-3-ylmethylamino)phenyl]-phenothiazin-10-ylmethanone](/img/structure/B4224941.png)
![N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide](/img/structure/B4224957.png)
![N-(2-chlorobenzyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4224969.png)
![Methyl 4-(2,5-dioxo-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate](/img/structure/B4224974.png)

![2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B4224992.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}furan-2-carboxamide](/img/structure/B4225006.png)
![1-methyl-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4225013.png)
![N-(4-chlorophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4225015.png)

